3-AMINO-N,N-DIETHYL-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE
Overview
Description
3-AMINO-N,N-DIETHYL-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic amines This compound features a unique structure that includes a thieno[2,3-b]-1,6-naphthyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N,N-DIETHYL-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[2,3-b]-1,6-naphthyridine core, followed by the introduction of the amino, diethyl, and isopropyl groups through various substitution reactions. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N,N-DIETHYL-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and diethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-AMINO-N,N-DIETHYL-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-AMINO-N,N-DIETHYL-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-AMINO-N,N-DIETHYL-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE include other heterocyclic amines with fused ring systems, such as:
- 3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 3-amino-1-propanol
- 3-amino-5,6-dimethyl-1,2,4-triazine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the thieno[2,3-b]-1,6-naphthyridine core and the presence of amino, diethyl, and isopropyl groups
Properties
IUPAC Name |
3-amino-N,N-diethyl-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-5-21(6-2)18(23)16-15(19)13-9-12-10-22(11(3)4)8-7-14(12)20-17(13)24-16/h9,11H,5-8,10,19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQVFLKGVZRDRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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